molecular formula C11H18N4O B2832942 1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 1490016-28-8

1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No. B2832942
CAS RN: 1490016-28-8
M. Wt: 222.292
InChI Key: VADNSHSTSJWLFK-UHFFFAOYSA-N
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Description

“1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine” is a compound that has been identified as a PI3K-delta inhibitor . This means it can inhibit the activity of phosphatidylinositol 3-kinase delta isoform (PI3K-delta), a protein that plays a significant role in various cellular functions . As such, it may be useful for the treatment of PI3K-delta-mediated diseases such as inflammation, asthma, COPD, and cancer .


Synthesis Analysis

The synthesis of this compound involves complex organic chemistry reactions . The key precursor, N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide (2), is prepared by diazotizing 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 then reacts with various secondary amines in boiling ethanol to produce a variety of nitrile derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H18N4O . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements . In this case, the ring includes carbon and nitrogen atoms .


Chemical Reactions Analysis

The compound undergoes various chemical reactions to form different derivatives . For example, it reacts with hydrazine hydrate to form 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine (9) . It also reacts with malononitrile to form 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11) .

Mechanism of Action

As a PI3K-delta inhibitor, “1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine” can inhibit the activity of PI3K-delta, a protein that plays a significant role in various cellular functions . This inhibition can disrupt the signaling pathways that PI3K-delta is involved in, potentially leading to therapeutic effects in diseases where PI3K-delta plays a role .

Future Directions

The compound and its derivatives have shown promise in the treatment of diseases such as inflammation, asthma, COPD, and cancer . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis, and investigating its safety profile. Additionally, the compound could be used as a starting point for the development of new drugs .

properties

IUPAC Name

(4-amino-2-ethylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15-10(9(12)8-13-15)11(16)14-6-4-3-5-7-14/h8H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADNSHSTSJWLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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